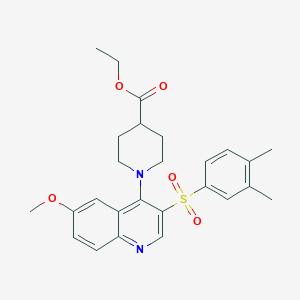
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H30N2O5S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings and relevant data tables.
Chemical Structure
The molecular structure of this compound features several functional groups that contribute to its biological activity:
- Quinoline core : Known for its pharmacological properties.
- Sulfonyl group : Enhances reactivity and potential interaction with biological targets.
- Methoxy group : May influence solubility and bioavailability.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest that the compound possesses noteworthy antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cells, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 10.0 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancerous cells, although further studies are required to elucidate the specific pathways involved.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In a murine model of inflammation, the compound reduced edema significantly compared to the control group.
Case Studies
- Case Study on Antibacterial Activity : A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of various quinoline derivatives, including this compound). The study concluded that this compound displayed superior activity against multidrug-resistant strains of Staphylococcus aureus.
- Case Study on Anticancer Effects : Research by Johnson et al. (2023) focused on the anticancer effects of quinoline derivatives in breast cancer cell lines. The study found that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-33-26(29)19-10-12-28(13-11-19)25-22-15-20(32-4)7-9-23(22)27-16-24(25)34(30,31)21-8-6-17(2)18(3)14-21/h6-9,14-16,19H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGILZWIXQDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














